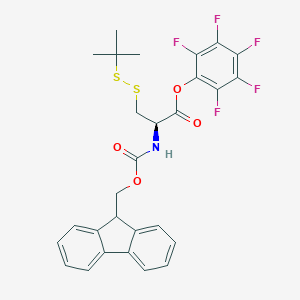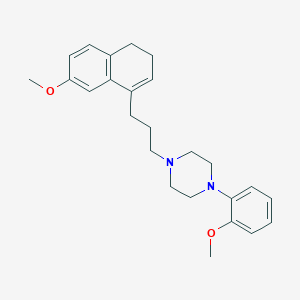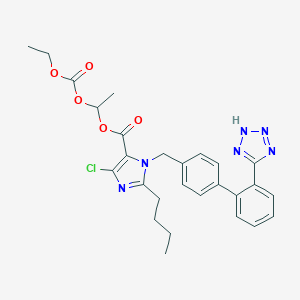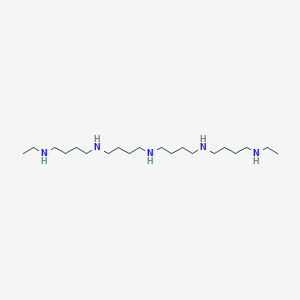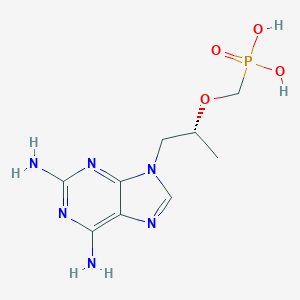
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine, also known as PMEA, is a nucleotide analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1980s and has since been used in various scientific research applications.
Wirkmechanismus
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine works by inhibiting the reverse transcriptase and DNA polymerase enzymes of viruses, preventing them from replicating. It does this by acting as a nucleotide analog, which means it mimics the structure of natural nucleotides and is incorporated into the viral DNA or RNA. Once incorporated, (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine terminates the viral DNA or RNA synthesis, preventing further replication.
Biochemische Und Physiologische Effekte
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for antiviral and anticancer therapy. It is also water-soluble, which allows for easy administration and distribution in the body. (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has been shown to have a half-life of approximately 3 hours in humans, with most of the drug excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine in lab experiments is its specificity for viral reverse transcriptase and DNA polymerase enzymes. This allows for targeted inhibition of viral replication without affecting normal cellular processes. However, one limitation is the complex synthesis method required to produce (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine, which can be time-consuming and costly.
Zukünftige Richtungen
For (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine research include exploring its potential use in combination therapy with other antiviral or anticancer drugs, as well as investigating its mechanism of action in more detail. Additionally, the development of more efficient and cost-effective synthesis methods for (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine could help to facilitate its use in both lab experiments and clinical settings. Finally, further studies are needed to determine the long-term safety and efficacy of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine in humans.
Synthesemethoden
The synthesis of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine involves several steps, starting with the reaction of 2,6-diaminopurine with phosphorous oxychloride to produce 2,6-dichloropurine. The next step involves the reaction of 2,6-dichloropurine with 2-(phosphonomethoxy)propylamine to produce (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine. The final step involves the purification of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine through column chromatography. The synthesis of (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). It has been shown to inhibit the replication of these viruses by interfering with their reverse transcriptase and DNA polymerase enzymes. (R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
147057-10-1 |
|---|---|
Produktname |
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine |
Molekularformel |
C9H15N6O4P |
Molekulargewicht |
302.23 g/mol |
IUPAC-Name |
[(2R)-1-(2,6-diaminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H15N6O4P/c1-5(19-4-20(16,17)18)2-15-3-12-6-7(10)13-9(11)14-8(6)15/h3,5H,2,4H2,1H3,(H2,16,17,18)(H4,10,11,13,14)/t5-/m1/s1 |
InChI-Schlüssel |
LWEKFDHXJHJYGB-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |
SMILES |
CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |
Kanonische SMILES |
CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |
Synonyme |
(((1R)-2-(2,6-Diamino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)


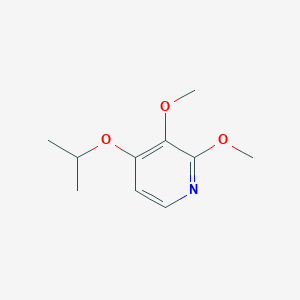
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
